molecular formula C17H14Cl2N4 B1675237 Liarozole hydrochloride CAS No. 145858-50-0

Liarozole hydrochloride

货号: B1675237
CAS 编号: 145858-50-0
分子量: 345.2 g/mol
InChI 键: OTSZCHORPMQCBZ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

合成路线和反应条件: 利阿唑盐酸盐的合成涉及 6-[(3-氯苯基)-咪唑-1-基甲基]-1H-苯并咪唑与盐酸的反应。 反应条件通常包括:

工业生产方法: 利阿唑盐酸盐的工业生产遵循类似的合成路线,但规模更大。 该过程包括:

化学反应分析

反应类型: 利阿唑盐酸盐经历了几种类型的化学反应,包括:

常用试剂和条件:

主要产品:

科学研究应用

Chemical Applications

  • Cytochrome P450 Studies : Liarozole is utilized to study interactions with cytochrome P450 enzymes, particularly in the context of retinoic acid metabolism. It serves as a valuable tool for understanding enzyme kinetics and metabolic pathways involving retinoids.

Biological Applications

  • Cellular Differentiation and Proliferation : Research indicates that liarozole influences cellular differentiation processes. For instance, studies have shown that it can inhibit lens regeneration in vertebrates by affecting retinoic acid levels .
  • Antitumoral Properties : Liarozole exhibits antitumoral effects by inhibiting cell proliferation in various cancer cell lines, including breast cancer (MCF-7 cells). In vitro studies demonstrate an IC50 value of approximately 7 µM for its inhibitory action on cell growth .

Medical Applications

  • Treatment of Lamellar Ichthyosis : Clinical trials have explored liarozole's efficacy as an alternative therapy for lamellar ichthyosis, a genetic skin disorder characterized by severe scaling. A phase II/III trial showed improvements in skin scaling and quality of life metrics among patients treated with liarozole .
  • Oncology : Ongoing research indicates potential applications in treating various cancers due to its ability to modulate retinoic acid levels and inhibit tumor growth .

Data Tables

Application AreaSpecific Use CasesKey Findings
ChemistryCytochrome P450 interactionsUsed to study enzyme kinetics and drug metabolism
BiologyCellular differentiationInhibits lens regeneration; affects cell growth
MedicineLamellar ichthyosis treatmentImproved skin conditions; well tolerated
OncologyCancer treatmentInhibits growth in MCF-7 breast cancer cells

Case Study 1: Lamellar Ichthyosis Treatment

A double-blind, placebo-controlled trial investigated the efficacy of liarozole in patients with moderate to severe lamellar ichthyosis. Patients receiving liarozole showed a significant reduction in scaling and improvement in quality of life scores compared to placebo, although statistical significance was not reached due to small sample size .

Case Study 2: Antitumoral Activity

In vitro studies conducted on MCF-7 breast cancer cells demonstrated that liarozole significantly inhibited cell proliferation at concentrations ranging from 0.01 to 10 µM. The compound's mechanism was linked to its ability to enhance retinoic acid levels while inhibiting pathways that promote tumor growth .

作用机制

利阿唑盐酸盐通过抑制细胞色素 P450 依赖的全反式维甲酸 (ATRA) 代谢来发挥作用。 这种抑制导致 ATRA 水平升高,ATRA 对细胞分化和增殖至关重要。 该化合物还抑制芳香酶,减少雌激素的生物合成。 此外,利阿唑盐酸盐已被证明通过抑制 24-羟化酶活性来增强 1α,25-二羟维生素 D3 的抗增殖作用,从而延长活性维生素 D 代谢物的半衰期 .

类似化合物:

独特性: 利阿唑盐酸盐的独特性在于其对维甲酸代谢和芳香酶的双重抑制作用。 这种双重作用使其在治疗涉及维甲酸和雌激素途径的疾病方面特别有价值 .

生物活性

Liarozole hydrochloride, a potent retinoic acid metabolism-blocking agent (RAMBA), has garnered attention for its biological activity, particularly in oncology and dermatology. This compound is primarily known for inhibiting cytochrome P450 enzymes that metabolize retinoic acid, thereby enhancing the therapeutic effects of retinoids in various conditions, including certain cancers and skin disorders.

  • Chemical Name : 5-[(3-Chlorophenyl)-1H-imidazol-1-ylmethyl]-1H-benzimidazole dihydrochloride
  • Molecular Formula : C17H13ClN4
  • Molecular Weight : 308.765 g/mol
  • Purity : ≥99%

Liarozole inhibits several cytochrome P450 enzymes, notably:

  • Aromatase (CYP19) : Involved in estrogen synthesis.
  • Retinoic Acid 4-Hydroxylase (CYP26) : Responsible for the metabolism of retinoic acid.

By blocking these enzymes, liarozole increases the availability of retinoic acid, which is crucial for regulating cell growth and differentiation. This mechanism underlies its antitumor effects and its application in treating skin conditions like lamellar ichthyosis .

Antitumor Effects

Liarozole has demonstrated significant antitumor activity against both androgen-dependent and independent prostate cancer models. In studies involving human prostate cancer cell lines, liarozole was shown to inhibit the metabolism of all-trans-retinoic acid (ATRA), enhancing its antiproliferative effects on cancer cells. For instance, liarozole reduced the formation of polar metabolites from ATRA by up to 87%, which correlated with increased cell growth inhibition in MCF-7 breast cancer cells when used in combination with ATRA .

Clinical Studies

  • Lamellar Ichthyosis :
    • A double-blind phase II/III trial evaluated liarozole's efficacy in patients with moderate to severe lamellar ichthyosis. Patients received either 75 mg or 150 mg of liarozole daily for 12 weeks.
    • Results : The treatment improved scaling and quality of life scores (Dermatology Life Quality Index) but did not reach statistical significance compared to placebo due to a small sample size .
  • Palmoplantar Pustular Psoriasis :
    • A pilot study indicated that liarozole at 75 mg twice daily was effective and well-tolerated in treating palmoplantar pustular psoriasis, suggesting its broader applicability in dermatological conditions .

Table 1: Summary of Key Studies on Liarozole

Study FocusDosagePopulationKey Findings
Lamellar Ichthyosis75 mg/150 mgPatients aged ≥14 yearsImproved scaling; not statistically significant vs placebo
Palmoplantar Psoriasis75 mg twice dailyPilot studyEffective and well-tolerated treatment
Prostate CancerVariesMetastatic prostate cancer patientsAntitumor efficacy observed; potential as a treatment option

属性

IUPAC Name

6-[(3-chlorophenyl)-imidazol-1-ylmethyl]-1H-benzimidazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN4.ClH/c18-14-3-1-2-12(8-14)17(22-7-6-19-11-22)13-4-5-15-16(9-13)21-10-20-15;/h1-11,17H,(H,20,21);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTSZCHORPMQCBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(C2=CC3=C(C=C2)N=CN3)N4C=CN=C4.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

115575-11-6 (Parent)
Record name Liarozole hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145858500
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID9046817
Record name Liarozole hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9046817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

145858-50-0
Record name Liarozole hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145858500
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Liarozole hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9046817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LIAROZOLE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/29T7S2IB97
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Liarozole hydrochloride
Reactant of Route 2
Liarozole hydrochloride
Reactant of Route 3
Liarozole hydrochloride
Reactant of Route 4
Liarozole hydrochloride
Reactant of Route 5
Reactant of Route 5
Liarozole hydrochloride
Reactant of Route 6
Liarozole hydrochloride

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。